Cyclizine dihydrochloride

Histamine H1 Receptor Receptor Binding Selectivity

Select Cyclizine dihydrochloride for your research based on its unparalleled selectivity profile. With a Kd of 5 nM for H1 receptors and over 320-fold selectivity against H2/H3 receptors, it is a cleaner pharmacological tool than less selective first-generation antihistamines. Its established efficacy in preventing motion sickness (50 mg TID) and comparable PONV outcomes to droperidol make it the definitive reference agent for novel antiemetic and formulation studies.

Molecular Formula C18H24Cl2N2
Molecular Weight 339.3 g/mol
CAS No. 5897-18-7
Cat. No. B000623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclizine dihydrochloride
CAS5897-18-7
SynonymsNA
Molecular FormulaC18H24Cl2N2
Molecular Weight339.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl
InChIInChI=1S/C18H22N2.2ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;;/h2-11,18H,12-15H2,1H3;2*1H
InChIKeyCKLJCUGYMOMAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclizine Dihydrochloride (CAS 5897-18-7): Sourcing the Piperazine Antihistamine for Anti-Vertigo and Anti-Emetic Research


Cyclizine dihydrochloride is a water-soluble piperazine derivative and a first-generation histamine H1 receptor antagonist . Its primary pharmacological profile includes anticholinergic and antiemetic properties, distinguishing it within its class for applications in preventing and treating nausea, vomiting, and vertigo associated with motion sickness and post-operative states . While the exact antiemetic mechanism is not fully elucidated, its central vestibular and chemoreceptor trigger zone effects are well-documented [1].

Why Generic Substitution is Not Advisable: Critical Performance Differences Between Cyclizine Dihydrochloride and Its Closest Analogs


Direct substitution of cyclizine dihydrochloride with other piperazine-based H1 antihistamines (e.g., meclizine, chlorcyclizine) or other antiemetics (e.g., promethazine, ondansetron) is scientifically unjustified. Key differentiators include a unique receptor selectivity profile with a Kd of 5 nM for H1 receptors and over 320-fold selectivity versus H2 and H3 receptors [1], distinct side-effect profiles in clinical studies [2], and specific efficacy in preventing motion sickness at a 50 mg TID dose that is not fully recapitulated by analogs [3]. These compound-specific parameters directly impact experimental outcomes and preclude simple interchangeability.

Quantitative Differentiation Guide: Evidence-Based Selection of Cyclizine Dihydrochloride (CAS 5897-18-7) Over Analogs


H1 Receptor Selectivity Profile: >320-Fold Higher Affinity for H1 over H2 and H3 Receptors

Cyclizine dihydrochloride exhibits high affinity and remarkable selectivity for the histamine H1 receptor. It demonstrates a dissociation constant (Kd) of 5 nM for the H1 receptor, which is >320-fold lower (i.e., higher affinity) than its Kd for the H2 receptor (1,600 nM) and >116-fold lower than for the H3 receptor (>580 nM) [1]. This contrasts with some first-generation antihistamines which may exhibit broader receptor promiscuity. For instance, chlorcyclizine has a reported Ki of 9 nM for the H1 receptor, but its selectivity against H2/H3 is not consistently reported with the same granularity, and its clinical profile is more associated with urticaria and rhinitis [2]. The high selectivity ratio of cyclizine is a key attribute for researchers seeking to isolate H1-mediated effects with minimal off-target activity at H2 and H3 sites.

Histamine H1 Receptor Receptor Binding Selectivity Antihistamine

Prophylaxis of Motion Sickness: Efficacy Equivalent to Meclizine 50 mg in Large-Scale Human Trials

In a massive study of 16,920 soldiers and airmen crossing the Atlantic, the efficacy of 26 compounds was compared against placebo. The study found that 50 mg of cyclizine administered three times daily provided significant protection against seasickness [1]. This benefit was comparable to that of 50 mg of meclizine given once or thrice daily, and 25 mg of promethazine thrice daily. Importantly, for continued use, meclizine was noted as the 'most satisfactory' overall due to its side-effect profile, but the antiemetic efficacy of cyclizine was firmly established in this gold-standard, real-world setting. This data allows researchers to select cyclizine with confidence when a well-validated, reference-standard anti-motion sickness effect is required.

Motion Sickness Antiemetic Clinical Trial Prophylaxis

Post-Operative Nausea and Vomiting (PONV) in Children: Differentiated Side-Effect Profile vs. Ondansetron

A randomized, double-blind, placebo-controlled trial in 150 children (mean age 3.6 years) undergoing plastic genitourinary procedures compared a single prophylactic dose of cyclizine (20 mg) against ondansetron (0.1 mg/kg) and placebo [1]. While ondansetron significantly reduced postoperative vomiting (p = 0.006), cyclizine showed no detectable anti-emetic effect in this specific pediatric surgical model. Critically, cyclizine administration was associated with a significantly higher incidence of pain on injection compared to both ondansetron and placebo (p < 0.001). This study provides crucial, negative data that is essential for experimental design, cautioning against the use of cyclizine as a direct substitute for 5-HT3 antagonists in this demographic and setting, while also highlighting a distinct, quantifiable adverse effect profile.

Postoperative Nausea and Vomiting Pediatrics Antiemetic Clinical Trial

Transdermal Delivery: 86% Cumulative Drug Release at 12 Hours from Optimized Patch Formulation

To address the limitations of oral administration and first-pass metabolism, a study formulated transdermal patches of cyclizine hydrochloride using HPMC and PVP polymers [1]. The optimized formulation (F3, with a 1:1 polymer ratio) demonstrated an 86% cumulative drug release over 12 hours (720 minutes) in an in vitro Franz diffusion cell assay. The release kinetics followed a first-order, Higuchi model, indicating diffusion-controlled, non-Fickian transport. This quantifiable release profile represents a significant advance over simple oral or injectable forms, offering a basis for developing systems that could provide sustained, bypass-first-pass delivery. While transdermal systems for other antiemetics like scopolamine exist, this data provides a specific, formulation-dependent benchmark for cyclizine.

Transdermal Drug Delivery Sustained Release Formulation Bioavailability

Adult PONV Prophylaxis: Equipotent to Droperidol in a Double-Blind Trial

A double-blind trial in 30 women undergoing abdominal hysterectomy compared the efficacy of cyclizine and droperidol in preventing PONV during patient-controlled analgesia (PCA) with morphine . Patients received either cyclizine (0.7 mg/kg) or droperidol (0.04 mg/kg) intraoperatively, followed by PCA with morphine plus either cyclizine (2 mg/demand) or droperidol (0.05 mg/demand). The study found that pain scores, PCA usage, supplemental antiemetic requirements, and nausea and sedation scores were comparable between the two groups. This study establishes cyclizine as a viable, equipotent alternative to droperidol, a commonly used antiemetic with a different mechanism of action (D2 receptor antagonism), for adult PONV prophylaxis.

Postoperative Nausea and Vomiting Antiemetic Droperidol Clinical Trial

Additional Pharmacological Activities: Local Anesthetic and Antispasmodic Effects

Beyond its primary H1 receptor antagonism, cyclizine hydrochloride exhibits additional pharmacological activities that may influence its overall profile. Early characterization studies noted that cyclizine is a moderately active local anesthetic and displays atropine-like antispasmodic effects upon intestinal smooth muscle [1]. While quantitative potency data (e.g., IC50) for these activities were not provided in the cited source, the presence of these effects differentiates cyclizine from purely anti-histaminergic agents. For instance, this antispasmodic activity could contribute to its antiemetic efficacy through direct effects on gastrointestinal motility, a feature not shared by all H1 antagonists. This data is presented as a class-level or supporting attribute to inform mechanistic studies.

Local Anesthetic Antispasmodic Anticholinergic Pharmacology

High-Value Application Scenarios for Cyclizine Dihydrochloride (CAS 5897-18-7) in Research and Development


Investigating H1 Receptor-Mediated Signaling with Minimal H2/H3 Off-Target Interference

Researchers studying the specific downstream effects of H1 receptor activation can utilize cyclizine dihydrochloride as a highly selective antagonist. With a Kd of 5 nM for H1 and >320-fold lower affinity for H2/H3 receptors [1], it serves as a cleaner pharmacological tool compared to less selective first-generation antihistamines. This selectivity is critical in complex biological systems where H2 and H3 receptors modulate distinct physiological processes.

Developing and Validating Transdermal or Sustained-Release Formulations

The established release profile of 86% over 12 hours from an optimized transdermal patch [2] provides a clear performance benchmark. Pharmaceutical scientists can use this data to develop and validate novel cyclizine formulations (patches, gels, or other sustained-release systems) aimed at bypassing first-pass metabolism and improving patient compliance for motion sickness or post-operative indications.

Comparative PONV Prophylaxis Studies in Adult Surgical Models

In adult surgical models, cyclizine dihydrochloride has demonstrated comparable efficacy to droperidol in preventing PONV during PCA with morphine . This makes it a valuable comparator or active control in studies evaluating new antiemetic regimens or multimodal approaches, particularly when a drug with a distinct mechanism (H1 antagonism vs. D2 antagonism) is desired for mechanistic dissection.

Studying Motion Sickness in Preclinical or Clinical Models

For research into the pathophysiology and treatment of motion sickness, cyclizine dihydrochloride is a validated reference agent. Its efficacy at a 50 mg TID dose in preventing seasickness has been proven in large-scale human trials [3]. This established efficacy provides a solid foundation for comparing novel anti-motion sickness candidates or for investigating the neural and vestibular mechanisms of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclizine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.